Complete Abrogation of Functional Activity at the Target Receptor (hMT2)
In a direct head-to-head comparison, the target compound (SML2754) demonstrated a complete loss of functional activity at the human MT2 receptor, in stark contrast to its active analog UCSF4226 (SML2753) [1]. The target compound's pEC50 value of <4.5 (EC50 > 31.6 µM) represents a greater than 5,000-fold reduction in potency compared to the agonist UCSF4226, which has a pEC50 of 8.2 (EC50 ≈ 6.3 nM). This was measured in a cAMP inhibition assay using HEK cells transiently expressing the human MT2 receptor.
| Evidence Dimension | hMT2 Receptor Functional Activity (pEC50 for inhibition of isoproterenol-stimulated cAMP) |
|---|---|
| Target Compound Data | pEC50 < 4.5 (n=3 independent experiments, each in triplicate) |
| Comparator Or Baseline | UCSF4226 (SML2753): pEC50 = 8.2 ± 0.1 (89 ± 3% Emax, n=4) |
| Quantified Difference | >5,000-fold lower potency; functionally inactive at the highest tested concentration (30 µM). |
| Conditions | HEK cells transiently expressing hMT2 receptor; inhibition of isoproterenol-stimulated cAMP production. Compounds tested up to 30 µM. |
Why This Matters
For procurement, this guarantees the compound's null phenotype at the primary target, eliminating the risk of residual agonism or antagonism that would invalidate it as a negative control.
- [1] Extended Data Table 4, Probe pairs of in vivo tested molecules. Nature, 2020. SML2754 (inactive analog) vs SML2753 (UCSF4226) on hMT2 pEC50. View Source
